Cis-Decahydro-1,7-naphthyridine is a bicyclic organic compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 152.23 g/mol. This compound belongs to the naphthyridine family, which consists of nitrogen-containing heterocycles known for their diverse biological activities and roles in pharmaceutical development.
Cis-Decahydro-1,7-naphthyridine can be synthesized through several methods, primarily involving the hydrogenation of 1,7-naphthyridine. This transformation typically requires specific catalysts and conditions to ensure the desired stereochemistry and yield.
Cis-Decahydro-1,7-naphthyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under alicyclic compounds, given its saturated cyclic framework.
The synthesis of cis-Decahydro-1,7-naphthyridine generally involves the hydrogenation of 1,7-naphthyridine. The process can be summarized as follows:
In an industrial context, the hydrogenation process utilizes high-pressure reactors to maximize efficiency and yield. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield of cis-Decahydro-1,7-naphthyridine dihydrochloride, which is a common salt form used for various applications.
Cis-Decahydro-1,7-naphthyridine features a bicyclic structure with two fused rings containing nitrogen atoms. The configuration of the compound is essential for its chemical properties and biological activity.
Cis-Decahydro-1,7-naphthyridine undergoes various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for cis-Decahydro-1,7-naphthyridine involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
The specific molecular targets and pathways depend on the context in which cis-Decahydro-1,7-naphthyridine is utilized. Research into its binding affinities and biological activities is ongoing to elucidate its potential therapeutic roles.
Relevant data from studies indicate that the compound's physical properties can vary based on its form (free base vs. salt) and purity .
Cis-Decahydro-1,7-naphthyridine has numerous scientific uses:
Platinum oxide (PtO₂) and palladium on charcoal (Pd/C) serve as pivotal catalysts for the stereoselective synthesis of cis-decahydro-1,7-naphthyridine. PtO₂-mediated hydrogenation of 1,7-naphthyridine under acidic aqueous conditions (e.g., 1M HCl) generates a 65:35 mixture of trans- and cis-decahydro isomers at ambient temperature and pressure [1] [5]. The acidic environment stabilizes iminium ion intermediates, directing protonation from the axial position to favor the trans isomer, while subsequent reduction yields cis-configured products. In contrast, Pd/C in ethanol selectively halts reduction at the tetrahydro stage, producing 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) alongside 5,6,7,8-tetrahydro-1,7-naphthyridine (43%) without significant decahydro formation [5]. This divergence underscores the critical influence of catalyst selection on reduction depth and stereochemistry.
Table 1: Catalytic Reduction Outcomes of 1,7-Naphthyridine
Catalyst System | Solvent | Temperature | Pressure | cis:trans Ratio | Primary Product |
---|---|---|---|---|---|
PtO₂ | 1M HCl (aq.) | 25°C | 1 atm | 35:65 | Decahydro-1,7-naphthyridine |
Pd/C | Ethanol | 25°C | 1 atm | – | Tetrahydro-1,7-naphthyridines |
Sodium/Ethanol | Ethanol | 80°C | Ambient | 50:50 | Decahydro-1,7-naphthyridine |
Classical sodium-ethanol reduction achieves full saturation of 1,7-naphthyridine but exhibits minimal stereoselectivity, yielding an approximate 1:1 mixture of cis and trans decahydro isomers [1] [5]. This stoichiometric method involves the gradual addition of sodium metal to anhydrous ethanol under reflux (80–100°C), generating reactive hydrogen in situ over 12–24 hours. The homogeneous reduction environment and absence of directional catalytic surfaces result in non-selective proton delivery, leading to stereorandom outcomes. While cost-effective for small-scale synthesis, this approach suffers from poor atom economy, challenges in controlling sodium stoichiometry, and difficulties in isolating the cis isomer from the equilibrated mixture.
A scalable route to cis-decahydro-1,7-naphthyridine precursors leverages metalated 4-piperidinonimines in a one-pot alkylation-cyclization cascade [4]. Treatment of N-metallated imines (e.g., lithium or magnesium salts) with α,ω-dihaloalkanes at 0–25°C induces alkylation, followed by spontaneous intramolecular nucleophilic displacement to form 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine frameworks. Subsequent catalytic hydrogenation then delivers the cis-decahydro product. This method excels in constructing the bicyclic core with defined stereocenters through substrate-controlled cyclization. Key advantages include:
Palladium-catalyzed cross-coupling enables precise functionalization of partially saturated naphthyridine intermediates. Brominated tetrahydronaphthyridines undergo efficient Stille coupling with 1-(ethoxyvinyl)tri(n-butyl)stannane under Pd(0) catalysis (e.g., Pd(PPh₃)₄), installing acetyl groups at the C6 position in >85% yield [8]. Subsequent acid-mediated hydrolysis reveals ketone functionalities without affecting phthalimide protecting groups. Additionally, Heck couplings with N-vinylphthalimide introduce alkenyl chains that undergo hydrogenation and reductive amination to furnish alkylated cis-decahydro derivatives. These transformations highlight the versatility of metal-catalyzed reactions for installing pharmacophores:
Industrial translation of cis-decahydro-1,7-naphthyridine synthesis demands meticulous optimization of reaction media and catalysts. The modified Skraup reaction for 1,7-naphthyridine precursors demonstrates dramatic solvent dependence: replacing traditional glycerol with dioxane/water (1:1) improves yield by 25% while enabling iodine catalyst recovery and reuse [8]. Similarly, cyclization steps benefit from methyltetrahydrofuran (MeTHF) as a renewable, biodegradable solvent that enhances cyclization regioselectivity versus tetrahydrofuran.
Table 2: Solvent and Catalyst Optimization in Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst | Yield Improvement | Industrial Advantage |
---|---|---|---|---|
Skraup Quinoline Analogue | Dioxane/H₂O (1:1) | I₂ (recoverable) | 45–50% → 70–75% | Reduced catalyst costs, safer profile |
Lewis Acid Cyclization | MeTHF | LiBF₄ | 82% vs. 68% (THF) | Biodegradability, higher boiling point |
Decarboxylation | Diphenyl ether | – | >90% | Enables high-temperature operation |
Catalyst engineering further enhances efficiency:
These optimizations collectively address critical industrial constraints: minimizing hazardous waste, enabling catalyst recycling, and improving energy efficiency—key factors for kilogram-scale production of cis-decahydro-1,7-naphthyridine.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: